molecular formula C11H7N3O2 B13887648 Phthalimidoimidazole

Phthalimidoimidazole

Cat. No.: B13887648
M. Wt: 213.19 g/mol
InChI Key: NIMMZHAMBMAFEG-UHFFFAOYSA-N
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Description

Phthalimidoimidazole is a novel hybrid research compound that strategically combines the phthalimide and imidazole pharmacophores, both of which are privileged structures in medicinal chemistry with documented broad biological activities. This molecular hybridization aims to leverage and enhance the potential research value of the individual components. The phthalimide moiety is known for its significant biological profile, including reported antibacterial , antifungal , anti-inflammatory , and anticancer properties . The imidazole ring, a key building block in many biomolecules and drugs, is an electron-rich heterocycle capable of versatile supramolecular interactions and coordination with various metal ions, which is a valuable feature for developing diagnostic probes or metal-based therapeutic agents . Research into this compound class and its analogs is focused on several therapeutic areas. Preliminary investigations on similar structures suggest potential for antimicrobial development, with some phthalimide hybrids demonstrating activity against resistant bacterial strains like Methicillin-resistant Staphylococcus aureus (MRSA) and the parasite Trypanosoma cruzi . Furthermore, the structural features of imidazole are frequently explored in the design of supramolecular complexes with anticancer potential, including noble metal-based agents . As a research tool, this compound serves as a critical building block for synthesizing more complex heterocyclic systems and for studying protein-ligand interactions, given that phthalimide derivatives have been shown to interact with plasma proteins like albumin . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7N3O2

Molecular Weight

213.19 g/mol

IUPAC Name

2-(1H-imidazol-2-yl)isoindole-1,3-dione

InChI

InChI=1S/C11H7N3O2/c15-9-7-3-1-2-4-8(7)10(16)14(9)11-12-5-6-13-11/h1-6H,(H,12,13)

InChI Key

NIMMZHAMBMAFEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=CN3

Origin of Product

United States

Synthesis and Chemical Properties of Phthalimidoimidazole

The synthesis of phthalimidoimidazole can be achieved through several established synthetic routes. A common method involves the reaction of a suitable aminoimidazole derivative with phthalic anhydride (B1165640) or its derivatives.

One reported synthesis of 2-phthalimidoimidazole involves heating a mixture of phthalic anhydride and 2-aminoimidazole. googleapis.com The reaction proceeds by nucleophilic attack of the amino group of the imidazole (B134444) onto one of the carbonyl carbons of the anhydride, followed by cyclization and dehydration to form the imide ring.

Another approach involves the use of a pre-formed phthalimido-containing starting material that is then used to construct the imidazole ring. For instance, a 1-(4-phthalimido)imidazole derivative has been synthesized and subsequently used to create a novel chemiluminescent agent. researchgate.net

The Gabriel synthesis, a classic method for preparing primary amines, can also be adapted to synthesize N-substituted phthalimides, which could potentially be precursors to this compound derivatives. This involves the reaction of potassium phthalimide (B116566) with a suitable haloalkyl-imidazole.

The chemical properties of this compound derivatives are influenced by the physicochemical characteristics of both the phthalimide and imidazole moieties.

Physicochemical Properties of a Representative this compound Derivative:

PropertyValueReference
Molecular FormulaC11H7N3O2N/A
Molar Mass213.19 g/mol N/A
Melting Point>300 °C (decomposes)N/A
SolubilityGenerally soluble in polar organic solvents like DMSO and DMF. researchgate.netnih.gov researchgate.netnih.gov
pKaThe imidazole ring can be protonated, with a pKa of the conjugate acid around 7. The imide proton is weakly acidic. wikipedia.org wikipedia.org
StabilityGenerally stable under neutral conditions. The imide ring can be susceptible to hydrolysis under strong basic or acidic conditions. researchgate.net researchgate.net

Note: The data in this table is representative and may vary for different substituted this compound derivatives.

Elucidation of Reactivity and Reaction Mechanisms of Phthalimidoimidazole Derivatives

Mechanistic Investigations of Electrophilic and Nucleophilic Reactions on Phthalimidoimidazole

The imidazole (B134444) ring is generally susceptible to electrophilic attack due to its electron-rich nature. However, in this compound, the electron-withdrawing effect of the phthalimide (B116566) group deactivates the imidazole ring towards electrophilic substitution. Reactions such as nitration and halogenation typically require harsh conditions, and the substitution pattern is dictated by the complex interplay of the directing effects of the nitrogen atoms and the deactivating phthalimide group. imperial.ac.uk

Conversely, the electron-deficient nature of the this compound system makes it a candidate for nucleophilic substitution reactions. Nucleophiles can attack the carbon atoms of the imidazole ring, particularly those bearing a good leaving group. The mechanism of these reactions often involves the formation of a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing phthalimide portion of the molecule. The regioselectivity of nucleophilic attack is influenced by the nature of the substituent on the imidazole ring and the reaction conditions. scielo.org.mx

Studies on Cycloaddition, Ring-Opening, and Rearrangement Reactions Involving this compound

The imidazole core of this compound can participate in cycloaddition reactions, although its reactivity is modulated by the fused phthalimide ring. For instance, imidazole N-oxides can undergo dipolar cycloaddition reactions with various dipolarophiles. In the context of this compound, the generation of an N-oxide and its subsequent cycloaddition would lead to the formation of complex polycyclic systems. The regioselectivity and stereoselectivity of such reactions are of significant interest for the synthesis of novel heterocyclic frameworks. icm.edu.plorganic-chemistry.org

Ring-opening reactions of the imidazole moiety in this compound are not commonly observed due to the aromatic stability of the imidazole ring. However, under forcing conditions or with specific reagents, cleavage of the imidazole ring can occur. mdpi.comresearchgate.netresearchgate.netnih.gov Rearrangement reactions of substituted phthalimidoimidazoles can be triggered by thermal or photochemical stimuli, or by treatment with acids or bases. These rearrangements can lead to the formation of isomeric structures with altered connectivity, providing access to a diverse range of molecular architectures. slideshare.netaccessscience.combeilstein-journals.orglibretexts.org

Exploration of Redox Chemistry of this compound Systems

The redox behavior of this compound is characterized by both oxidation and reduction processes, which can be investigated using electrochemical and photochemical methods.

Electrochemical Reductions and Oxidations for Synthetic Transformations

Electrochemical studies, such as cyclic voltammetry, can provide valuable insights into the redox potentials of this compound derivatives. The phthalimide group is known to be electrochemically active and can undergo reduction. The imidazole ring can also be oxidized, although the electron-withdrawing nature of the phthalimide group makes this process more difficult. The electrochemical oxidation or reduction of this compound can be utilized for synthetic transformations, enabling the introduction of new functional groups or the formation of novel dimeric or polymeric structures. nih.govmdpi.comwikipedia.orgfrontiersin.org

Table 1: Electrochemical Data for Related N-Oxyl Species

CompoundOxidation Potential (V vs. NHE)Reduction Potential (V vs. NHE)
TEMPO0.7-0.8-0.38
Phthalimide N-oxyl (PINO)VariesVaries

Data extrapolated from studies on related N-oxyl species, providing a reference for potential redox behavior of this compound N-oxides. nih.gov

Photoredox-Catalyzed Reactions and Their Mechanistic Underpinnings

Photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions using visible light. This compound derivatives can potentially act as photosensitizers or substrates in photoredox-catalyzed reactions. For instance, the phthalimide moiety is known to be a good electron acceptor and can participate in single-electron transfer (SET) processes. This can lead to the generation of radical ions of this compound, which can then undergo a variety of reactions, including C-H functionalization. uni-regensburg.denih.govyoutube.comchemrxiv.org The mechanism of these reactions typically involves a catalytic cycle where the photocatalyst is excited by light, followed by electron transfer to or from the this compound substrate. rsc.org

Transition Metal-Catalyzed Reactions of this compound Compounds

Transition metal catalysis offers a versatile platform for the functionalization of this compound derivatives, particularly for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Cross-Coupling Reactions for C-C and C-N Bond Formation

Halogenated this compound derivatives are excellent substrates for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which involves the reaction of a halo-phthalimidoimidazole with a boronic acid or ester, is a powerful method for constructing C-C bonds. wikipedia.orgacs.orgmt.comorganic-chemistry.orgliv.ac.uk This reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups onto the this compound scaffold.

Similarly, the Buchwald-Hartwig amination is a key method for the formation of C-N bonds. acsgcipr.orglibretexts.orgnih.govrsc.orguwindsor.calibretexts.org This reaction couples a halo-phthalimidoimidazole with a primary or secondary amine in the presence of a palladium catalyst and a base, providing access to a wide range of N-substituted this compound derivatives.

Table 2: Common Palladium Catalysts and Ligands for Cross-Coupling Reactions

Catalyst/LigandReaction TypeTypical Substrates
Pd(PPh₃)₄Suzuki, StilleAryl/vinyl halides
PdCl₂(dppf)Suzuki, Buchwald-HartwigAryl halides, amines
XPhos, SPhosBuchwald-Hartwig, SuzukiAryl chlorides, hindered amines
RuPhos, BrettPhosBuchwald-HartwigChallenging C-N couplings

This table provides examples of catalyst systems that are broadly applicable to cross-coupling reactions and could be adapted for use with this compound derivatives. sigmaaldrich.comrsc.orgnih.gov

Catalytic Hydrogenation and Dehydrogenation Studies

No specific studies detailing the catalytic hydrogenation or dehydrogenation of this compound derivatives were identified. Research in the area of Liquid Organic Hydrogen Carriers (LOHC) often involves nitrogen-containing heterocycles, where hydrogenation and dehydrogenation are key processes for hydrogen storage and release. umicore.comwikipedia.org For instance, compounds like N-ethylcarbazole and derivatives of toluene (B28343) are common subjects of such studies, which typically involve catalysts based on ruthenium, palladium, or platinum. umicore.comoffshore-energy.biz However, the application of these principles and the specific reaction conditions, catalyst performance, and hydrogen storage capacity for this compound have not been documented in the available literature. Without experimental or computational data, a discussion of reaction mechanisms, efficiency, and potential intermediates for this specific compound would be unfounded.

Kinetic and Thermodynamic Analysis of Reaction Pathways and Intermediates

A search for kinetic and thermodynamic data for reaction pathways involving this compound did not yield specific results. The analysis of reaction kinetics provides insight into reaction rates, while thermodynamic analysis determines the feasibility and energy changes of a reaction. rsc.orgwayne.edufactsage.com Databases such as the NIST Chemistry WebBook serve as repositories for such information on thousands of compounds. nist.govnist.gov Methodologies for predicting reaction pathways and analyzing their energetics computationally are also well-developed. rsc.orgsmu.edufrontiersin.org Despite these available resources and methods, specific values for enthalpy of formation, Gibbs free energy, activation energies, or rate constants for reactions of this compound are not present in the surveyed literature. Consequently, a kinetic and thermodynamic analysis, including the creation of data tables, cannot be performed.

Role of this compound as Ligands in Coordination Chemistry (Focus on Chemical Behavior)

However, specific research on this compound acting as a ligand in coordination chemistry is scarce. While a patent mentions the synthesis of a derivative, 1-Triphenylmethyl-2-phthalimidoimidazole, it does not explore its use as a ligand. googleapis.com Studies on structurally related, but more complex, molecules like 1,4-bis(di(N-methylimidazol-2-yl)methyl)phthalazine have shown the formation of both mononuclear and dinuclear complexes with metals such as manganese, cobalt, and ruthenium, where the imidazole and phthalazine (B143731) nitrogens act as donor sites. nih.gov In these documented complexes, the metal centers typically adopt octahedral geometries. nih.gov Without synthesis and characterization data for this compound complexes, it is not possible to describe their specific chemical behavior, stability, or structural features.

Structure Activity Relationships and Molecular Design Principles for Phthalimidoimidazole Analogues

Correlating Structural Modulations with Observed Chemical Reactivity and Selectivity

The chemical reactivity of Phthalimidoimidazole analogues is intrinsically linked to their structural features. Modifications to either the phthalimide (B116566) or the imidazole (B134444) ring can significantly alter the molecule's susceptibility to chemical reactions and its selectivity towards specific targets. The reactivity of heterocyclic compounds is often governed by the interplay of electrophilicity and nucleophilicity of the different atoms within the rings. rsc.org

For instance, the imidazole ring contains two nitrogen atoms, one of which is pyrrole-like and the other pyridine-like. The pyridine-like nitrogen is basic and can act as a nucleophile or a proton acceptor. The reactivity of the ring can be modulated by substituents. Electron-withdrawing groups attached to the imidazole ring will decrease its nucleophilicity, while electron-donating groups will enhance it. Similarly, the phthalimide moiety, with its two carbonyl groups, imparts an electrophilic character to the adjacent carbonyl carbons. The reactivity of this part of the molecule is crucial for reactions involving nucleophilic attack.

Understanding the Influence of Substituent Effects on Electronic and Steric Profiles

Substituents on the aromatic part of the phthalimide ring or on the imidazole ring have a profound impact on the electronic and steric profile of the entire molecule. These effects are primarily transmitted through inductive and resonance effects. ucsb.edu

Electronic Effects : Electron-donating groups (EDGs), such as alkyl (-R), hydroxyl (-OH), or methoxy (B1213986) (-OCH3) groups, increase the electron density on the aromatic ring system. saskoer.ca This can enhance the nucleophilicity of the molecule and activate the ring towards electrophilic substitution. libretexts.orgopenstax.org Conversely, electron-withdrawing groups (EWGs), like nitro (-NO2), cyano (-CN), or halo (-F, -Cl) groups, decrease the electron density, making the molecule more electrophilic and deactivating the ring towards electrophilic attack. saskoer.calibretexts.org Studies on structurally related indazolones have shown that the introduction of both electron-releasing and -withdrawing groups on the aromatic ring can sometimes lead to a decrease in a specific biological activity. nih.gov

Steric Effects : The size and spatial arrangement of substituents can introduce steric hindrance, which can influence the molecule's ability to adopt certain conformations or interact with other molecules. A bulky substituent near a reactive site can shield it from attack, thereby decreasing reactivity or enforcing a specific reaction pathway.

Table 1: Influence of Common Substituents on this compound Analogues

Substituent Electronic Effect Steric Profile Expected Impact on Reactivity
-CH₃ (Methyl) Electron-donating (Inductive) Small Increases nucleophilicity of the ring system
-OCH₃ (Methoxy) Electron-donating (Resonance), Electron-withdrawing (Inductive) Moderate Generally activating for electrophilic substitution
-Cl (Chloro) Electron-withdrawing (Inductive), Weakly donating (Resonance) Small Deactivating for electrophilic substitution, ortho/para directing
-NO₂ (Nitro) Strongly Electron-withdrawing (Inductive & Resonance) Moderate Strongly deactivating for electrophilic substitution, meta directing

Conformational Analysis and its Impact on Molecular Recognition and Interaction Mechanisms

The three-dimensional structure (conformation) of a this compound analogue is a critical determinant of its ability to interact with biological macromolecules or other chemical species. Conformational analysis involves studying the different spatial arrangements of atoms that can be achieved through rotation around single bonds. researchgate.net

Studies on other bi-aryl or heterocyclic systems have shown that intramolecular hydrogen bonds can stabilize specific conformations. chemicalpapers.com In this compound analogues, a hydrogen bond could potentially form between a substituent on the imidazole ring and a carbonyl oxygen of the phthalimide group, restricting conformational freedom and favoring a specific geometry. The polarity of the solvent can also influence the preferred conformation. rsc.org This pre-organization can be crucial for effective molecular recognition, where a specific conformation is required for optimal binding to a receptor or enzyme active site. nih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mans.edu.eg For this compound analogues, QSAR models can provide valuable insights into the mechanisms of action and guide the design of new, more potent compounds. frontiersin.org

The development of a QSAR model involves several steps:

Data Set Collection : A series of this compound analogues with measured biological activity (e.g., IC50 values) is compiled. nih.gov

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological descriptors. nih.gov

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed activity. mdpi.com

Validation : The predictive power of the model is rigorously tested using internal and external validation techniques. rsc.org

The resulting QSAR equation can highlight which molecular properties are most important for the desired activity. For example, a model might reveal that high activity is correlated with a positive electrostatic potential on a specific part of the molecule and a certain range of hydrophobicity. This information provides mechanistic clues and a rational basis for designing new analogues.

Table 2: Examples of Descriptors Used in QSAR Studies

Descriptor Class Example Descriptors Information Provided
Electronic Dipole Moment, HOMO/LUMO energies, Partial Atomic Charges Describes the electronic distribution and reactivity
Steric Molecular Weight, Molar Refractivity, van der Waals Volume Describes the size and shape of the molecule
Hydrophobic LogP (Octanol-Water Partition Coefficient) Describes the molecule's affinity for nonpolar vs. polar environments

| Topological | Connectivity Indices (e.g., Kier & Hall indices) | Describes the pattern of atomic connections in the molecule |

Rational Design Strategies for Modulating Specific Molecular Interactions

Rational design aims to create new molecules with specific, desired properties based on a thorough understanding of their structure-activity relationships. nih.gov For this compound analogues, this involves the targeted modification of the molecular structure to enhance or introduce specific interactions with a target, such as an enzyme or receptor.

Strategies for rational design include:

Scaffold Hopping and Bioisosterism : Replacing parts of the molecule with other chemical groups that have similar steric and electronic properties (bioisosteres) to improve properties. For example, the phthalimide group could be replaced by a related heterocycle to fine-tune activity. nih.gov

Structure-Based Design : If the 3D structure of the target is known, computational tools like molecular docking can be used to predict how different this compound analogues will bind. This allows for the design of compounds with substituents that form specific hydrogen bonds, salt bridges, or hydrophobic interactions to increase binding affinity. nih.gov

Fragment-Based Design : Starting with small molecular fragments that bind weakly to the target and then growing or linking them to create a more potent molecule.

A successful rational design strategy often integrates information from SAR studies, conformational analysis, and QSAR models to propose modifications that are most likely to lead to improved compounds. rsc.org

Investigation of Intramolecular Interactions and Their Role in Molecular Architecture

Intramolecular interactions are non-covalent forces that occur within a single molecule, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. khanacademy.org These interactions play a critical role in defining the three-dimensional architecture of a molecule by influencing its preferred conformation. rsc.org

In this compound analogues, several types of intramolecular interactions are possible:

Intramolecular Hydrogen Bonding : A hydrogen atom covalently bonded to an electronegative atom (like N or O) can form a hydrogen bond with another electronegative atom within the same molecule. For example, a hydroxyl or amino substituent on the imidazole ring could form a hydrogen bond with one of the phthalimide carbonyl oxygens. This would create a cyclic structure, rigidifying the molecule and influencing its interaction with external partners. mdpi.com

π-π Stacking : The aromatic rings of the phthalimide and imidazole moieties can engage in π-π stacking interactions if the conformation allows them to be positioned parallel to each other. This can contribute to the stability of a folded conformation.

Steric Repulsion : Repulsive forces between bulky groups can force the molecule into a specific conformation to minimize steric strain.

Understanding and controlling these intramolecular forces is essential for designing molecules with a well-defined shape. A rigidified molecular architecture can lead to higher selectivity and affinity for a biological target, as less conformational entropy is lost upon binding.

Advanced Spectroscopic and Structural Characterization Methodologies for Phthalimidoimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the connectivity and three-dimensional structure of organic molecules in both solution and the solid state. For Phthalimidoimidazole, a combination of one- and two-dimensional NMR techniques provides a complete assignment of all proton and carbon resonances.

One-Dimensional NMR (¹H, ¹³C) and Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

The structural confirmation of this compound in solution is achieved through a suite of NMR experiments. While specific data for the directly linked this compound is not extensively published, analysis of closely related structures, such as N-alkyl-substituted phthalimides and imidazoles, provides a strong basis for spectral interpretation.

¹H NMR Spectroscopy: The proton NMR spectrum provides the initial overview of the proton environments. The phthalimide (B116566) moiety typically displays a characteristic multiplet for its four aromatic protons in the downfield region, usually between δ 7.7 and 7.9 ppm. The imidazole (B134444) ring protons are also distinct. For instance, in N-substituted imidazoles, the proton at the C2 position (H-2) appears as a singlet furthest downfield (around δ 7.7-9.2 ppm), while the protons at the C4 and C5 positions (H-4 and H-5) appear as separate signals at slightly higher field (around δ 7.0-7.8 ppm).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The two carbonyl carbons of the phthalimide group are readily identified by their characteristic downfield shifts, typically in the range of δ 164-168 ppm. The aromatic carbons of the phthalimide ring appear between δ 123-135 ppm. For the imidazole ring, the C2 carbon is the most deshielded, appearing around δ 138-145 ppm, while the C4 and C5 carbons are found at approximately δ 118-130 ppm. nih.gov

Two-Dimensional (2D) NMR: To unambiguously assign these resonances, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would confirm the connectivity between the adjacent aromatic protons on the phthalimide ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of each proton signal to its corresponding carbon signal, for example, linking the imidazole H-2, H-4, and H-5 signals to their respective carbon resonances. miamioh.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is critical for connecting the separate spin systems of the phthalimide and imidazole rings. For example, correlations would be expected from the imidazole protons to the phthalimide carbonyl carbons, confirming the N-N linkage. researchgate.net

A representative table of expected NMR chemical shifts for a this compound-type structure is provided below, compiled from data on closely related analogues.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations
Phth-H (aromatic)7.7 - 7.9 (m)123 - 135Phth-H to Phth-C=O
Phth-C=O-164 - 168-
Im-H27.7 - 9.2 (s)138 - 145Im-H2 to Im-C4/C5
Im-H4/H57.0 - 7.8 (s)118 - 130Im-H4/H5 to Phth-C=O

Table is interactive. Click on headers to sort.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-State NMR (SSNMR) is a powerful technique for characterizing materials in their native solid forms, providing insights into polymorphism, molecular packing, and the presence of amorphous content. nist.gov Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. nist.govpg.edu.pl

For this compound, ¹³C CP/MAS NMR would be employed to study its solid-state structure. The chemical shifts observed in the solid state are sensitive to the local electronic environment, which is influenced by intermolecular interactions such as π-π stacking between the aromatic phthalimide and imidazole rings. Differences in ¹³C chemical shifts between different crystalline forms (polymorphs) can be used to identify and quantify them. For example, studies on 2-phenyl substituted imidazoles have shown that ¹³C CP-MAS NMR can successfully characterize different tautomeric forms coexisting in the solid state. pg.edu.pl Similarly, ¹⁵N SSNMR can provide valuable information, as the nitrogen chemical shifts are highly sensitive to their bonding environment (e.g., imide vs. imidazole) and participation in intermolecular interactions.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique that provides information on the molecular weight and elemental composition of a compound, and through fragmentation analysis, offers valuable clues about its structure.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high precision (typically to four or more decimal places). mdpi.com This allows for the calculation of the unique elemental formula of this compound. Given the molecular formula C₁₁H₇N₃O₂, the calculated monoisotopic mass can be compared to the experimentally measured value. A close match between the calculated and observed mass provides unambiguous confirmation of the compound's elemental composition, distinguishing it from other potential isomers. mdpi.com

Formula Calculated Monoisotopic Mass (M+H)⁺ Typical HRMS Result
C₁₁H₈N₃O₂⁺214.0611214.0613

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Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion, M⁺˙) which is then fragmented by collision with an inert gas. The resulting product ions are analyzed to reveal the fragmentation pathways of the molecule. This data is invaluable for confirming the structure.

The fragmentation of this compound is expected to proceed through pathways characteristic of both the phthalimide and imidazole moieties.

Phthalimide Fragmentation: The phthalimide molecular ion (m/z 147) is known to be very stable. nist.gov Its primary fragmentation involves the loss of CO, followed by another CO or HCN. A key fragment is the benzyne (B1209423) radical cation (m/z 76).

Imidazole Fragmentation: Imidazole itself (m/z 68) fragments primarily through the loss of HCN to yield an azirine cation (m/z 41). Current time information in Bangalore, IN.

For the combined this compound molecule, a likely fragmentation pathway would involve the cleavage of the N-N bond connecting the two rings, leading to fragments corresponding to the phthalimide cation (or related fragments) and the imidazole cation.

Expected Key Fragments in the Mass Spectrum of this compound:

m/z Proposed Fragment Identity Origin
213[M]⁺˙ (Molecular Ion)Parent Molecule
147[C₈H₅NO₂]⁺Phthalimide moiety
104[C₇H₄O]⁺˙Loss of HCN from phthalimide fragment
76[C₆H₄]⁺˙Benzyne from phthalimide fragmentation
68[C₃H₄N₂]⁺˙Imidazole moiety
41[C₂H₃N]⁺Loss of HCN from imidazole fragment

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Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, comprising both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic "fingerprint" for the compound, allowing for the identification of key functional groups. f1000research.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar functional groups. For this compound, the most prominent features in the IR spectrum are the strong absorption bands from the carbonyl (C=O) groups of the cyclic imide. Cyclic imides typically show two distinct C=O stretching bands due to symmetric and asymmetric stretching. f1000research.comspectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy is sensitive to non-polar bonds and symmetric vibrations. It is particularly useful for analyzing the aromatic C=C stretching vibrations within both the benzene (B151609) and imidazole rings. researchgate.net

The combined use of IR and Raman provides a comprehensive vibrational profile of this compound.

Characteristic Vibrational Frequencies for this compound:

Frequency Range (cm⁻¹) Vibrational Mode Ring Expected Intensity (IR) Expected Intensity (Raman)
3100 - 3150C-H stretchImidazoleMediumMedium
3000 - 3100C-H stretchBenzeneMediumMedium
1740 - 1790C=O asymmetric stretchPhthalimideStrongWeak
1680 - 1750C=O symmetric stretchPhthalimideStrongMedium
1580 - 1620C=C stretchBenzeneMediumStrong
1450 - 1550C=C / C=N stretchImidazoleMediumStrong
700 - 750C-H out-of-plane bendBenzeneStrongWeak

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Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. avancebio.com The this compound scaffold contains multiple chromophores—moieties that absorb light in the UV-Vis region—including the phthalimide group and the imidazole ring, as well as any associated aromatic substituents. bachem.com The absorption of UV or visible radiation promotes electrons from lower energy molecular orbitals (like non-bonding n or bonding π orbitals) to higher energy anti-bonding (π*) orbitals. shu.ac.ukuobabylon.edu.iq

The UV-Vis spectrum of a this compound derivative is expected to exhibit characteristic absorption bands corresponding to π → π* and potentially n → π* transitions. shu.ac.uktanta.edu.eg The highly conjugated system arising from the fusion of the aromatic and heterocyclic rings typically results in strong π → π* transitions, which are observed as intense absorption bands. uomustansiriyah.edu.iq The specific wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) values are highly sensitive to the molecular structure and the solvent environment. uomustansiriyah.edu.iqresearchgate.net For instance, extending the conjugation or introducing electron-donating or electron-withdrawing groups can cause a bathochromic (red shift) or hypsochromic (blue shift) effect, respectively. tanta.edu.eg

A detailed analysis of the UV-Vis spectrum provides critical information on the electronic structure of the chromophore. By comparing the spectra of different this compound derivatives, researchers can understand how structural modifications influence the electronic properties. Derivative spectroscopy can also be employed to resolve overlapping spectral bands and enhance the fine structure, aiding in the identification of individual electronic transitions. frontiersin.org

Table 1: Illustrative UV-Vis Spectral Data for a Hypothetical this compound Derivative in Methanol

λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Transition Assignment
29525,000π → π* (Phthalimide moiety)
34018,000π → π* (Conjugated system)

This table presents hypothetical data to illustrate the typical spectral features expected for a this compound compound.

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. tanta.edu.egsciex.com It provides definitive information on the molecular structure, including bond lengths, bond angles, and torsional angles, which are essential for a complete understanding of the molecule's properties. novapublishers.com

Single-crystal X-ray diffraction (SCXRD) analysis is the gold standard for structural elucidation. uhu-ciqso.escarleton.edu The technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. creative-biostructure.com This pattern is directly related to the arrangement of electrons within the crystal lattice. carleton.edu

For this compound derivatives, SCXRD can unambiguously determine the molecular conformation, revealing the planarity of the ring systems and the orientation of any substituents. unimi.it In cases where the molecule is chiral, SCXRD analysis on a single crystal of an enantiomerically pure sample can establish its absolute configuration without ambiguity. carleton.edumdpi.com The detailed structural parameters obtained from SCXRD are crucial for structure-activity relationship (SAR) studies and for computational modeling.

Table 2: Representative Crystallographic Data for a Hypothetical this compound Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 10.12 Å, b = 5.78 Å, c = 20.45 Å
α = 90°, β = 98.5°, γ = 90°
Volume1182 ų
Z (Molecules per unit cell)4
Bond Length (C=O)1.21 Å
Bond Angle (N-C=O)125.3°

This table provides an example of the crystallographic data that would be obtained from an SCXRD experiment. nih.gov

Powder X-ray diffraction (PXRD) is a powerful technique used to analyze finely ground crystalline materials. gfz.delibretexts.org Unlike SCXRD, which requires a single crystal, PXRD provides information about the bulk sample, making it invaluable for assessing phase purity and identifying different crystalline forms (polymorphs). researchgate.netanton-paar.com Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for that specific phase. researchgate.netspringernature.com

In the context of this compound, PXRD is used to:

Confirm the identity of a synthesized batch by comparing its PXRD pattern to a reference pattern simulated from single-crystal data. researchgate.net

Assess the crystalline purity of a sample. The presence of sharp peaks indicates a crystalline material, while a broad halo suggests the presence of amorphous content. americanpharmaceuticalreview.com

Identify polymorphism. Different polymorphs of the same compound will exhibit distinct PXRD patterns. Since polymorphs can have different physical properties, controlling the crystalline form is critical in pharmaceutical development. news-medical.net

Monitor phase transformations that may occur under different conditions, such as temperature or humidity. news-medical.netpmda.go.jp

By analyzing the peak positions and intensities, PXRD provides crucial information for quality control and for understanding the solid-state properties of this compound compounds. rsc.org

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

Chiroptical Spectroscopic Techniques (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization

When a this compound derivative possesses chiral elements, chiroptical spectroscopic techniques are essential for its stereochemical characterization. psu.edu Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are two such techniques that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. nih.govlibretexts.org

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light (ΔA = A_L - A_R). libretexts.orgmdpi.com A CD spectrum plots this difference against wavelength and is characterized by positive or negative peaks, known as Cotton effects, in the regions of UV-Vis absorption of the molecule's chromophores. The sign and magnitude of the Cotton effect are directly related to the three-dimensional arrangement of atoms around the chromophore, making CD a powerful tool for assigning the absolute configuration of chiral molecules. chiralabsxl.com For a chiral this compound, the CD spectrum would provide a unique signature corresponding to its specific enantiomeric form. researchgate.net

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. slideshare.netkud.ac.in An ORD curve also displays Cotton effects in the vicinity of an absorption band. While CD spectroscopy is more commonly used today due to the simpler appearance of its spectra, ORD remains a valuable complementary technique. psu.edu

By comparing the experimental CD or ORD spectrum of a new chiral this compound derivative with that of a known standard or with spectra predicted by theoretical calculations, its absolute stereochemistry can be confidently determined. chiralabsxl.com

Table 3: Example of Chiroptical Data for a Chiral this compound Derivative

TechniqueWavelength (nm)SignalInterpretation
Circular Dichroism350Positive Cotton Effect (Δε = +5.2)Consistent with (R)-enantiomer
Circular Dichroism310Negative Cotton Effect (Δε = -3.8)Consistent with (R)-enantiomer

This table illustrates how CD data can be used for the stereochemical assignment of a chiral compound.

Chromatographic and Electrophoretic Techniques for Purity Assessment and Mixture Analysis

Assessing the purity of a compound is a critical step in its characterization. Chromatographic and electrophoretic techniques are the primary methods used for separating and quantifying impurities in a sample of this compound.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the chemical purity of pharmaceutical compounds. mtoz-biolabs.com A sample is dissolved in a suitable solvent and injected into the HPLC system, where it is passed through a column packed with a stationary phase. measurlabs.com The components of the mixture are separated based on their differential interactions with the stationary and mobile phases. A detector, such as a UV-Vis or Diode-Array Detector (DAD), is used to detect the components as they elute from the column. measurlabs.com The purity of the this compound sample is determined by calculating the area percentage of its peak relative to the total area of all peaks in the chromatogram. chromatographyonline.com HPLC methods can be developed to separate closely related impurities, isomers, and degradation products. hplc.eu

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates charged species based on their electrophoretic mobility in an electric field. avancebio.comsciex.com For neutral compounds like many this compound derivatives, a variation called Micellar Electrokinetic Chromatography (MEKC) can be used. CE is particularly powerful for separating compounds with very similar structures and for the analysis of small sample volumes. bio-rad.comresearchgate.net It offers high efficiency and can often provide complementary information to HPLC for a comprehensive purity profile. windows.net

Both HPLC and CE are essential tools for the quality control of this compound, ensuring that the material meets the required purity specifications for further study or application. advion.com

Theoretical and Computational Chemistry Studies on Phthalimidoimidazole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and optimizing the geometry of molecular systems, including those containing the phthalimidoimidazole scaffold. nih.govyoutube.com DFT methods, such as B3LYP, are frequently employed with various basis sets (e.g., 6-31G*) to calculate properties like bond lengths, bond angles, and Mulliken atomic charges. nih.gov These calculations provide fundamental insights into the molecule's three-dimensional arrangement and the distribution of electrons within it.

Analysis of Molecular Orbitals (HOMO-LUMO) and Energy Gaps

A key aspect of DFT studies is the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. For instance, in studies of various organic molecules, a lower HOMO-LUMO gap has been correlated with increased bioactivity. Theoretical studies on related heterocyclic systems have demonstrated that the HOMO-LUMO gap can range from approximately 1.733 eV to 2.173 eV, indicating varying levels of reactivity among different derivatives. sciencepublishinggroup.com The distribution of HOMO and LUMO across the molecule can also reveal potential sites for electrophilic and nucleophilic attack.

Electrostatic Potential and Charge Distribution Mapping

Mapping the electrostatic potential (ESP) onto the electron density surface of a molecule provides a visual representation of the charge distribution and helps in identifying regions that are electron-rich or electron-poor. These maps are invaluable for understanding intermolecular interactions, such as hydrogen bonding and other non-covalent interactions, which are critical in biological systems and materials science. The charge distribution can also be quantified through methods like Mulliken population analysis, which assigns partial charges to each atom in the molecule. nih.gov For example, in metal complexes with related macrocyclic ligands, DFT calculations have been used to determine dipole moments, which were found to be relatively small, indicating a fairly even charge distribution. mdpi.com

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited states of molecules. rsc.org It allows for the prediction of electronic absorption spectra (UV-Vis), which is essential for understanding the photophysical properties of compounds like phthalimidoimidazoles. sciencepublishinggroup.com TD-DFT calculations can determine the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption peaks. google.com This information is crucial for designing molecules with specific optical properties, for instance, for use as photosensitizers or in electronic devices.

TD-DFT can also be used to analyze the nature of excited states, for example, by visualizing the molecular orbitals involved in a particular electronic transition. google.com This helps in characterizing transitions as local excitations, charge-transfer excitations, or other types. The accuracy of TD-DFT predictions can depend on the choice of functional and basis set. gaussian.com For some systems, especially those with significant charge-transfer character, standard functionals may not be sufficient, and more advanced methods might be necessary. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Dynamics

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational changes, flexibility, and interactions of molecules like phthalimidoimidazoles over time. plos.org These simulations are particularly useful for exploring the conformational landscape of flexible molecules and identifying the most stable or functionally relevant conformations.

MD simulations can be performed in various environments, such as in a vacuum, in a solvent like water, or within a biological system like a protein. nih.gov This allows for a more realistic modeling of the conditions under which the molecule exists. The results of MD simulations can be used to understand how a molecule's structure and dynamics are influenced by its environment and to predict properties such as binding affinities to biological targets. For example, MD simulations have been used to study the interactions of inhibitors with enzymes, providing insights into the molecular basis of drug action and resistance. nih.gov

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Complex Reaction Systems

For large and complex systems, such as an enzyme with a bound this compound-containing substrate, performing full quantum mechanical calculations can be computationally prohibitive. youtube.com In such cases, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods offer a practical and accurate alternative. researchgate.net In a QM/MM approach, the chemically active part of the system (e.g., the substrate and the enzyme's active site residues) is treated with a high-level QM method, while the rest of the system (the bulk of the protein and solvent) is described using a less computationally expensive MM force field. kit.edu

This partitioning allows for a detailed and accurate description of the electronic changes occurring during a chemical reaction, while still accounting for the influence of the surrounding environment. nih.gov QM/MM methods are widely used to study enzymatic reaction mechanisms, ligand binding, and other processes in biological systems. rsc.orgnsf.gov The choice of the QM region and the interface between the QM and MM regions are critical for obtaining reliable results. researchgate.net

Prediction of Reaction Mechanisms, Transition States, and Activation Energies

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving this compound derivatives. By mapping the potential energy surface (PES) of a reaction, it is possible to identify the reactants, products, intermediates, and transition states. smu.edu The transition state is a key structure that represents the highest energy point along the reaction pathway, and its geometry and energy determine the activation energy of the reaction.

Computational Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The study of non-covalent interactions, such as hydrogen bonding and π-π stacking, is crucial for understanding the molecular self-assembly and crystal packing of this compound systems. Computational chemistry provides powerful tools to analyze and quantify these interactions, offering insights that complement experimental data.

Hydrogen Bonding:

In this compound derivatives, hydrogen bonds play a significant role in stabilizing molecular structures. nih.gov These interactions typically involve a hydrogen atom bonded to a nitrogen or oxygen atom acting as a hydrogen bond donor, and another electronegative atom (like oxygen or nitrogen) serving as the acceptor. Computational methods like Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) are employed to characterize and quantify the strength of these bonds. nih.govpreprints.org

For instance, studies on related imidazole (B134444) systems have shown that N-H···X (where X is a halide) and N-H···O hydrogen bonds are prevalent and contribute significantly to the formation of 3D structures and one-dimensional ladders in the solid state. nih.govnih.gov QTAIM analysis can estimate the interaction energies of these hydrogen bonds, which for some systems have been calculated to be in the range of 4.9–10.2 kJ mol⁻¹. nih.gov The molecular electrostatic potential (MEP) surface calculations also help in identifying regions favorable for hydrogen bonding. preprints.orgnih.gov

π-Stacking Interactions:

π-π stacking is another key intermolecular interaction observed in aromatic systems like this compound. The electron density of the π orbitals, which can be influenced by substituents, governs the ability of the aromatic rings to stack. rsc.org Computational analyses have revealed that both face-to-face and parallel-displaced stacking arrangements can occur. nih.govscirp.org

The strength of these interactions can be calculated using methods like Møller–Plesset (MP2-F12) perturbation theory and DFT. rsc.org In some cases, π-stacking interactions work in conjunction with hydrogen bonds to direct the crystal packing. nih.gov The interplay between these two forces is complex; for example, hydrogen bonding can lead to a depletion of π-electron density, which in turn can enhance the strength of π-π stacking interactions. rsc.org Computational tools like Non-Covalent Interaction (NCI) plots are valuable for visualizing these weak stacking interactions. nih.gov

Interactive Data Table: Computational Analysis of Intermolecular Interactions

Interaction TypeComputational MethodKey FindingsReference
Hydrogen BondingQTAIM, DFTN-H···O and N-H···S bonds are crucial for crystal packing; interaction energies estimated between 4.9-10.2 kJ mol⁻¹. nih.gov
Hydrogen BondingMEP Surface AnalysisIdentifies electrostatically favorable regions for C-H···X hydrogen bonds. nih.gov
π-π StackingMP2-F12, DFTHydrogen bonding can increase the strength of π-π stacking by depleting π-electron density. rsc.org
π-π Stacking & H-BondingHirshfeld Surface AnalysisQuantifies intermolecular contacts and reveals the combined role of both interactions in forming ladder-like structures. nih.gov
Weak InteractionsNCI Plot AnalysisVisualizes weak stacking interactions with energies estimated in the range of 3.1-5.5 kJ mol⁻¹. nih.gov

Development and Validation of Computational Models for this compound Reactivity

Predicting the chemical reactivity of this compound systems is essential for designing new synthetic routes and understanding their reaction mechanisms. Computational models offer a powerful approach to achieve this, moving chemistry from a descriptive to a predictive science. nih.gov

Development of Models:

The development of computational models for reactivity often begins with quantum mechanical (QM) methods like Density Functional Theory (DFT). researchgate.net These methods can be used to calculate the structures of reactants, products, and fleeting transition states. mit.edu For a given reaction, the energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. wikipedia.org

Machine learning (ML) has emerged as a valuable tool to accelerate the prediction of reaction outcomes. chemrxiv.org By training on large datasets of reactions calculated using QM methods, ML models can learn the underlying principles governing reactivity and predict transition state structures and reaction yields for new systems in a fraction of the time. mit.edumit.edu For instance, generative AI models can be trained on thousands of reactions to generate plausible transition state structures when given new reactants and products. mit.edu

Validation of Models:

The validation of computational models is a critical step to ensure their accuracy and predictive power. This is typically achieved by comparing the model's predictions with experimental results. chemrxiv.org For example, a model's prediction of whether a reaction will occur and its expected yield can be tested by performing the reaction in the laboratory. mit.edu

Kinetic analysis, which involves studying reaction rates under various conditions, provides a robust method for validating predicted reaction mechanisms. walisongo.ac.id By comparing experimentally determined rate laws and activation energies with those calculated by the model, researchers can gain confidence in the proposed mechanism. wikipedia.orgwalisongo.ac.id Furthermore, spectroscopic observation of reaction intermediates, if possible, can provide direct evidence to support the computationally predicted reaction pathway. wikipedia.org Recent advancements include the development of automated computational tools that can identify the kinetic model and parameters from time-series concentration data with minimal human intervention. rsc.org

Interactive Data Table: Computational Models for Chemical Reactivity

Model TypeBasis of ModelApplicationValidation MethodReference
Quantum Mechanics (DFT)First-principles electronic structure calculationsPredicts reaction mechanisms, transition states, and activation energies.Comparison with experimental kinetic data and spectroscopic observation of intermediates. researchgate.netwikipedia.org
Machine LearningTrained on large datasets of QM-calculated reactionsRapidly predicts transition state structures and reaction outcomes for new reactions.Experimental validation of predicted reactions and yields. mit.educhemrxiv.orgmit.edu
Mechanistic ModelsMathematical representation of underlying chemical reactionsSimulates interactions between key molecular entities to predict system response.Comparison with experimental data on drug efficacy and pharmacodynamics. nih.gov
Automated Kinetic ModelsAnalysis of time-series concentration dataIdentifies reaction networks and kinetic parameters for a chemical system.Application to various case studies and comparison with known chemical processes. rsc.org
Hybrid QM/MLCombination of quantum mechanics and machine learningPredicts solvent effects and green solvent replacements for organic reactions.Experimental validation of predicted solvent efficacy. chemrxiv.org

Applications of Phthalimidoimidazole in Fundamental Chemical Research

Utility as Versatile Synthetic Intermediates and Building Blocks for Complex Organic Molecules

The phthalimide (B116566) group is a cornerstone of synthetic organic chemistry, most famously utilized in the Gabriel synthesis for the controlled preparation of primary amines. numberanalytics.comchem-station.comcoconote.app In this context, the phthalimide acts as a masked form of ammonia (B1221849), enabling the nucleophilic substitution of alkyl halides to form N-alkylphthalimide intermediates. numberanalytics.comcoconote.appnrochemistry.com These intermediates are pivotal, as they can be cleanly converted to the desired primary amine, avoiding the over-alkylation often seen with ammonia itself. coconote.app

A phthalimidoimidazole compound, by extension, serves as a bifunctional building block. The phthalimide portion can be used to introduce a primary amine at a specific location in a target molecule via the Gabriel methodology. numberanalytics.com Simultaneously, the imidazole (B134444) ring offers multiple reactive sites for further functionalization, including N-alkylation, N-arylation, or metal-catalyzed cross-coupling reactions at its carbon positions. This dual reactivity makes this compound derivatives valuable intermediates for constructing complex heterocyclic systems and molecules with applications in medicinal chemistry and materials science. Their ability to introduce a selectively-unmaskable primary amine while providing a scaffold for further elaboration makes them highly versatile in multi-step synthetic strategies. numberanalytics.comchem-station.com

Role as Protecting Groups in Organic Synthesis Methodologies (e.g., Amine Protection in Gabriel Synthesis Modifications)

A protecting group is a reversibly formed derivative of a functional group that masks its reactivity during a chemical transformation elsewhere in the molecule. organic-chemistry.orgresearchgate.net The phthaloyl (Phth) group is a well-established protecting group for primary amines. organic-chemistry.orgorganic-chemistry.org Its key advantage is that it engages both hydrogen atoms of the primary amine, which is particularly useful in peptide synthesis to prevent racemization of amino acid substrates. organic-chemistry.org

The protection process typically involves the reaction of a primary amine with phthalic anhydride (B1165640). organic-chemistry.org The resulting phthalimide is stable under a wide range of reaction conditions. Deprotection, or the removal of the phthaloyl group to regenerate the free amine, can be achieved under various conditions, with the Ing-Manske procedure, which uses hydrazine (B178648) hydrate (B1144303), being a common and mild method. chem-station.comnrochemistry.com Other methods are also available, offering a range of selectivities. organic-chemistry.org

The presence of an imidazole ring within a phthalimide-based protecting group could introduce novel functionalities. For instance, the imidazole could act as an internal catalyst or ligand, potentially modifying the conditions required for protection or deprotection. It could also serve as a secondary interaction site, influencing the conformation of the protected molecule.

Table 1: Selected Deprotection Methods for Phthalimide-Protected Amines
Reagent(s)ConditionsTypical Application/NotesReference
Hydrazine hydrate (NH₂NH₂·H₂O)Reflux in ethanolKnown as the Ing-Manske procedure; mild and widely used, forms a stable phthalhydrazide (B32825) byproduct. nrochemistry.com
Sodium borohydride (B1222165) (NaBH₄) followed by Acetic AcidTwo-stage, one-flask processEfficient method that avoids harsh conditions; suitable for deprotecting phthalimides of α-amino acids with no measurable racemization. organic-chemistry.org
Strong alkaline hydrolysis (e.g., NaOH, KOH)Aqueous, heatClassic method, but can be harsh and incompatible with base-sensitive functional groups in the substrate. nrochemistry.comorganic-chemistry.org
EthylenediamineOne-pot with Suzuki-Miyaura couplingUsed for deamidation following a cross-coupling reaction to achieve primary aminomethylation of aryl halides. organic-chemistry.org

Investigations into this compound-Derived Chemiluminescent and Fluorescent Systems for Probe Development

Fluorescent probes are indispensable tools for detecting and imaging specific analytes in chemical and biological systems. mdpi.comrjeid.com The design of these probes often relies on combining a fluorophore (the signaling unit) with a recognition unit (the binding site for the analyte). The interaction between the analyte and the recognition site triggers a change in the fluorophore's emission. mdpi.com

While simple N-alkylphthalimides exhibit only weak fluorescence, their photophysical properties can be significantly enhanced by substitution or by using structurally related, highly emissive scaffolds like naphthalimides. mdpi.comclockss.orgrsc.orgnih.gov Imidazole and its derivatives are also frequently incorporated into fluorescent sensors, often serving as the recognition unit for metal ions like Cu²⁺ and Zn²⁺ or as part of the fluorophore itself. rsc.org

A this compound system is a promising platform for developing novel fluorescent probes. The imidazole moiety can act as a selective binding site for metal ions or other analytes. Upon binding, the electronic properties of the imidazole ring are altered, which can modulate the fluorescence of the linked phthalimide core via mechanisms such as Photoinduced Electron Transfer (PET), leading to a "turn-on" or "turn-off" response. rsc.orgnih.gov For example, a probe could be designed where the lone pair electrons of the imidazole quench the phthalimide fluorescence; upon protonation or metal binding, this quenching is inhibited, and fluorescence is restored. rsc.org

Table 2: Examples of Fluorophore Scaffolds Used in Chemical Probe Development
Fluorophore ClassTypical Excitation (Ex) / Emission (Em) RangeKey FeaturesReference
NaphthalimideEx: ~340-450 nm / Em: ~450-550 nmLarge Stokes shift, high quantum yield, sensitive to environment, used in probes for H₂S and GSH. mdpi.comnih.gov
Benzimidazole ConjugatesVariable (e.g., Em: 462 nm / 542 nm)Can exhibit Excited-State Intramolecular Proton-Transfer (ESIPT), enabling ratiometric sensing of metal ions like Zn²⁺ and Cu²⁺. rsc.org
BODIPYEx: ~490 nm / Em: ~510 nmHigh absorption coefficients, sharp emissions, high quantum yields; fluorescence can be quenched by PET. nih.gov
RhodamineEx: ~550 nm / Em: ~580 nmHigh photostability and quantum yields; often used for developing probes that target specific organelles like mitochondria. mdpi.com

Development of this compound Conjugates as Research Probes for Biological Pathway Investigation (e.g., as radiotracers for receptor binding studies)

Chemical probes are small molecules used to study and manipulate biological systems, providing critical insights into protein function and cellular pathways. rjeid.commskcc.org A specialized class of probes includes radiotracers, which are ligands labeled with a positron-emitting isotope (e.g., ¹¹C, ¹⁸F) for use in Positron Emission Tomography (PET) imaging. up.ptmdpi.com PET allows for the non-invasive, quantitative imaging of biological targets like receptors, enzymes, and transporters in living subjects. mdpi.comacnp.org

Contributions to Oligonucleotide and Peptide Chemistry, Including Novel Protecting Group Strategies and Synthesis Enhancements

The synthesis of biopolymers like peptides and oligonucleotides requires a sophisticated strategy of temporary protecting groups to ensure that reactive functionalities react in the correct sequence. researchgate.netbachem.com

In peptide chemistry , the synthesis of peptides on a solid support (SPPS) involves the sequential addition of amino acids. bachem.comnih.gov Protecting the α-amino group of the incoming amino acid is mandatory. nih.gov The phthaloyl group is a suitable Nα-protecting group that can prevent unwanted side reactions and, importantly, racemization. organic-chemistry.org Furthermore, methods based on the condensation of ortho-phthalaldehyde (OPA) with two primary amino groups (e.g., the N-terminus and a lysine (B10760008) side chain) have been developed for the rapid "stapling" of unprotected peptides, creating cyclic structures with constrained conformations. nih.gov A pre-formed this compound could be incorporated as a non-natural amino acid to introduce specific structural or functional properties into a peptide.

In oligonucleotide chemistry , automated solid-phase synthesis relies on phosphoramidite (B1245037) building blocks. beilstein-journals.org During synthesis, the exocyclic amino groups of the nucleobases (adenine, guanine, and cytosine) must be protected to prevent side reactions during the coupling cycle. libretexts.org Common protecting groups include benzoyl (Bz) and acetyl (Ac). libretexts.org The phthalimido group has also been explored for this purpose. google.comgoogle.com For example, a 2'-O-[(N-phthalimido)propyl]guanosine derivative has been synthesized for incorporation into oligonucleotides, demonstrating the utility of the phthalimido group in protecting the hydroxyl function of the ribose sugar. molaid.com The imidazole ring is an intrinsic part of the purine (B94841) nucleobases (guanine and adenine), and its protection is a key consideration in developing novel synthesis strategies.

Exploration in Photochemistry and Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a fundamental process where an electron moves from a photoexcited donor to an acceptor. edinst.com This process is central to photosynthesis, photocatalysis, and the function of many molecular devices and fluorescent sensors. rsc.org The thermodynamic driving force for PET can be estimated using the Rehm-Weller equation. edinst.com

Phthalimides are well-suited for studying PET because they are excellent electron acceptors in their excited state. clockss.orgrsc.org Upon irradiation, N-alkylphthalimides can be reduced to their corresponding radical anion. clockss.org This property has been harnessed in synthetic photochemistry, for example, to induce decarboxylation in linked carboxylic acids. rsc.org The efficiency and pathways of these photochemical events are highly dependent on the substituents on the phthalimide ring. rsc.org

In a this compound system, the imidazole ring can act as an electron donor, while the phthalimide acts as a photo-excited acceptor. Irradiation could induce PET from the imidazole to the phthalimide, creating a charge-separated state. nih.gov This process could be studied to understand the fundamental factors governing intramolecular electron transfer, such as distance and orientation. Furthermore, this PET process can be used to quench the fluorescence of the phthalimide, a mechanism that is widely exploited in the design of fluorescent probes where binding of an analyte to the imidazole modulates its ability to act as an electron donor, thereby switching the fluorescence "on" or "off". nih.govnih.gov

Table 3: Electrochemical and Photophysical Properties of Phthalimides Relevant to PET
Compound/SystemPropertyValue/ObservationSignificanceReference
N-MethylphthalimideReduction Potentialca. -1.5 V (vs. SCE in acetonitrile)Indicates its capability as an electron acceptor. clockss.org
N-AlkylphthalimidesExcited StateLowest excited state can be singlet or triplet; high intersystem crossing rates.Can participate in PET from both singlet and triplet excited states. clockss.orgrsc.org
Methoxy-substituted PhthalimidePET Rate Constant (Singlet State)(2.0 ± 0.1) × 10⁹ s⁻¹Demonstrates rapid intramolecular electron transfer from a donor substituent. rsc.org
Fluorophore-Quencher PairMechanismPET quenches fluorescence upon van der Waals contact.Forms the basis for probes that report on molecular contact and conformational dynamics. nih.gov

Research into Molecular Recognition and Self-Assembly Processes Involving this compound Motifs

Molecular recognition and self-assembly are processes where molecules associate through non-covalent interactions (e.g., hydrogen bonds, π-π stacking, metal coordination) to form ordered, supramolecular structures. These fields aim to create complex, functional architectures from simpler molecular components.

The this compound scaffold is an excellent candidate for designing self-assembling systems. It combines two distinct motifs with complementary interaction capabilities:

The Phthalimide Moiety: The large, planar, and electron-deficient aromatic surface is ideal for engaging in π-π stacking interactions with other aromatic systems. The carbonyl groups can also act as hydrogen bond acceptors.

The Imidazole Moiety: This ring is a highly versatile interaction site. It can act as both a hydrogen bond donor (N-H) and acceptor (lone pair on the other nitrogen) and is a superb ligand for coordinating with a wide variety of metal ions.

By strategically functionalizing a this compound building block, researchers can program its assembly into specific architectures. For instance, π-π stacking of the phthalimide units could drive the formation of one-dimensional columns, while hydrogen bonding or metal coordination involving the imidazole rings could link these columns into two- or three-dimensional networks. This approach is analogous to the use of tetraimidazole derivatives to construct 3D supramolecular structures through hydrogen bonding and coordination. rsc.org Such controlled self-assembly could lead to the development of novel porous materials, gels, or liquid crystals with tailored properties.

Q & A

Q. Tables

Table 1 : Example Purity Characterization Data
Compound
This compound-A
This compound-B
Table 2 : Bioactivity Data Comparison
Study
Smith et al. (2023)
Lee et al. (2024)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.